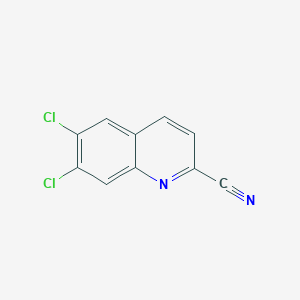

6,7-Dichloroquinoline-2-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for diverse chemical modifications. This "privileged scaffold" is a core component in numerous natural products and synthetic compounds with a wide array of biological activities.

In the realm of medicine, quinoline derivatives have been instrumental in the development of drugs for treating malaria, cancer, and various microbial infections. The ability of the quinoline ring system to intercalate with DNA and interact with various enzymes has made it a prime target for drug design and discovery. Researchers continue to explore the vast chemical space offered by the quinoline nucleus to develop new therapeutic agents with improved efficacy and novel mechanisms of action.

Overview of Dichloroquinoline Derivatives in Synthetic Organic Chemistry

The introduction of chlorine atoms onto the quinoline scaffold gives rise to dichloroquinoline derivatives, a class of compounds with distinct chemical reactivity and biological profiles. The positions of the chlorine atoms significantly influence the molecule's properties. For instance, 4,7-dichloroquinoline (B193633) is a well-known intermediate in the synthesis of the antimalarial drug chloroquine. nih.gov The halogen atoms can serve as reactive handles for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of quinoline analogs. researchgate.net

The electronic effects of the chlorine substituents also modulate the reactivity of the quinoline ring, influencing its susceptibility to electrophilic and nucleophilic attack. This tunability makes dichloroquinolines valuable building blocks in the synthesis of complex molecular architectures for various applications, including as potential inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer therapy. researchgate.net

Importance of the Nitrile Functional Group in Organic Synthesis and Biological Systems

The nitrile, or cyano (-C≡N), functional group is a versatile and valuable moiety in organic chemistry. Its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule. In organic synthesis, the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a key synthetic intermediate.

From a biological perspective, the nitrile group is present in a number of approved pharmaceutical agents. It can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity and potency. Furthermore, the incorporation of a nitrile group can improve a drug candidate's pharmacokinetic profile, including its metabolic stability.

Rationale for Academic Investigation of 6,7-Dichloroquinoline-2-carbonitrile and Related Analogs

The academic investigation into this compound and its analogs is driven by the synergistic potential of its constituent parts. The combination of the biologically active quinoline scaffold with the reactivity-modulating dichloro substitution and the versatile nitrile functional group presents a compelling case for scientific inquiry.

Research into this class of compounds aims to explore how the specific 6,7-dichloro substitution pattern, in conjunction with a nitrile at the 2-position, influences the molecule's physicochemical properties and biological activity. Studies on related dichloroquinoline carbonitriles, such as 2,7-dichloroquinoline-3-carbonitrile (B119050), have shown promise in the development of new antibacterial and antioxidant agents, providing a strong rationale for investigating other isomers like the 6,7-dichloro derivative. proquest.com

Scope and Objectives of Scholarly Investigations into the Compound Class

Scholarly investigations into this compound and its analogs are typically multifaceted, with several key objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish robust and efficient synthetic methodologies for the preparation of these compounds. This includes the exploration of classical quinoline syntheses like the Skraup and Gould-Jacobs reactions, as well as modern catalytic methods for the introduction of the nitrile group.

Elucidation of Physicochemical Properties: A thorough characterization of the compound's physical and chemical properties is essential. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry) and computational studies to understand its electronic structure and reactivity.

Exploration of Biological Activity: A significant focus of research is the evaluation of the biological potential of these compounds. This often involves screening against a panel of cancer cell lines, bacterial strains, and other disease-relevant targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogs, researchers aim to establish structure-activity relationships. This involves systematically modifying the substitution pattern on the quinoline ring to understand how these changes impact biological activity, thereby guiding the design of more potent and selective compounds.

Research Findings on Dichloroquinolinecarbonitriles

While specific research on this compound is limited in publicly available literature, studies on closely related analogs provide valuable insights into the potential properties and activities of this compound class.

For instance, research on 2,7-dichloroquinoline-3-carbonitrile has demonstrated its potential as both an antibacterial and antioxidant agent. In one study, this compound exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. proquest.com The study also highlighted its radical scavenging capabilities. proquest.com

Below are interactive tables summarizing some of the key data points for this compound and a closely related analog.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄Cl₂N₂ |

| Molecular Weight | 223.06 g/mol |

Table 2: Biological Activity of a Related Analog (2,7-dichloroquinoline-3-carbonitrile)

| Biological Target | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Good antibacterial activity | proquest.com |

| Pseudomonas aeruginosa | Good antibacterial activity | proquest.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H4Cl2N2 |

|---|---|

Molecular Weight |

223.05 g/mol |

IUPAC Name |

6,7-dichloroquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H |

InChI Key |

LXOGTVKMUONBHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dichloroquinoline 2 Carbonitrile and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The formation of the fundamental quinoline scaffold is the initial and crucial phase in the synthesis of 6,7-dichloroquinoline-2-carbonitrile. Over the years, numerous named reactions have been developed for this purpose, with the Pfitzinger reaction being a notable classical method. In parallel, modern synthetic strategies, such as multicomponent reactions, have emerged as powerful tools for the efficient construction of complex quinoline derivatives.

Pfitzinger Reaction and Mechanistic Studies

The Pfitzinger reaction, and its variations, represent a robust method for synthesizing quinoline-4-carboxylic acids from isatins (or their derivatives) and carbonyl compounds in the presence of a base. mdpi.comwikipedia.orgresearchgate.net To achieve the 6,7-dichloro substitution pattern of the target molecule, a plausible starting material would be 4,5-dichloroisatin.

The mechanism of the Pfitzinger reaction commences with the hydrolysis of the isatin (B1672199) amide bond by a base, such as potassium hydroxide, to form a keto-acid intermediate. mdpi.comwikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. mdpi.comwikipedia.org The final steps involve an intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid. mdpi.comwikipedia.org

While the Pfitzinger reaction traditionally yields quinoline-4-carboxylic acids, modifications and subsequent reactions would be necessary to introduce the 2-carbonitrile functionality.

Table 1: Key Steps in the Pfitzinger Reaction Mechanism

| Step | Reactants | Intermediate/Product | Description |

| 1 | Isatin, Base (e.g., KOH) | Keto-acid | Base-catalyzed hydrolysis of the amide bond in isatin. mdpi.comwikipedia.org |

| 2 | Keto-acid, Carbonyl compound | Imine | Condensation reaction between the aniline (B41778) derivative and the carbonyl compound. mdpi.comwikipedia.org |

| 3 | Imine | Enamine | Tautomerization of the imine to the more reactive enamine. mdpi.comwikipedia.org |

| 4 | Enamine | Dihydroquinoline derivative | Intramolecular cyclization. mdpi.comwikipedia.org |

| 5 | Dihydroquinoline derivative | Quinoline-4-carboxylic acid | Dehydration to form the aromatic quinoline ring. mdpi.comwikipedia.org |

Multicomponent Cyclocondensation Reactions

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.org Various MCRs, such as the Doebner-von Miller reaction, have been employed for the synthesis of diverse quinoline scaffolds. nih.gov These reactions offer the advantage of atom economy and the ability to introduce structural diversity. rsc.org

For the synthesis of a 6,7-dichloroquinoline (B1590884) core, a three-component reaction could conceivably involve 3,4-dichloroaniline (B118046), an aldehyde, and a compound containing an activated methylene (B1212753) group. The selection of appropriate reactants is critical to direct the cyclization to form the desired quinoline ring with the correct substitution pattern.

Strategic Introduction of Halogen Substituents on the Quinoline Ring

The precise placement of chlorine atoms at the 6th and 7th positions of the quinoline ring is a key structural feature of the target molecule. This can be achieved either by starting with a pre-halogenated precursor, such as 3,4-dichloroaniline, or by direct halogenation of the quinoline core.

Directed Halogenation Techniques

Direct halogenation of the quinoline ring can be challenging due to the competing reactivity of the benzene (B151609) and pyridine (B92270) rings. However, regioselective halogenation can be achieved under specific conditions or with the use of directing groups. While methods for C5-halogenation of 8-substituted quinolines have been reported, achieving selective dichlorination at the C6 and C7 positions often requires a multi-step process or the use of specific catalysts. researchgate.net

A more straightforward approach involves starting with an appropriately substituted aniline. For instance, the Skraup synthesis, a classic method for quinoline synthesis, can utilize 3,4-dichloroaniline as a starting material, which upon reaction with glycerol (B35011), sulfuric acid, and an oxidizing agent, can yield 6,7-dichloroquinoline. chemicalbook.com

Nucleophilic Aromatic Substitution Reactions Involving Dichloroquinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halo-quinolines. In the context of 6,7-dichloroquinolines, the chlorine atoms on the benzene ring are generally less reactive towards nucleophilic substitution compared to halogens at the 2- or 4-positions of the pyridine ring. However, under forcing conditions or with potent nucleophiles, substitution at these positions can occur.

The reactivity of haloquinolines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. google.com This differential reactivity can be exploited to selectively introduce other functional groups while retaining the 6,7-dichloro substitution.

Methods for Incorporating the Carbonitrile Functionality

The final key structural element of this compound is the cyano group at the 2-position. This functionality can be introduced through several synthetic strategies, most commonly via a nucleophilic substitution reaction on a 2-haloquinoline precursor or through a Sandmeyer reaction starting from a 2-aminoquinoline.

One of the most common methods for introducing a cyano group onto an aromatic ring is through the reaction of a halo-aromatic compound with a cyanide salt, often in the presence of a palladium or copper catalyst (Rosenmund-von Braun reaction). wikipedia.org Therefore, a plausible route to the target compound would involve the synthesis of 2-chloro-6,7-dichloroquinoline followed by a cyanation reaction.

Alternatively, the Sandmeyer reaction provides a powerful method for the conversion of an amino group to a variety of functionalities, including a nitrile. nih.gov This would involve the diazotization of 2-amino-6,7-dichloroquinoline with a nitrite (B80452) source in the presence of acid, followed by treatment with a copper(I) cyanide salt. nih.gov This two-step process is a well-established method for the introduction of a cyano group onto an aromatic ring. nih.gov

Table 2: Comparison of Methods for Introducing the 2-Carbonitrile Group

| Method | Starting Material | Reagents | Key Features |

| Nucleophilic Substitution | 2-Chloro-6,7-dichloroquinoline | Alkali metal cyanide (e.g., NaCN, KCN), often with a catalyst (e.g., Pd or Cu salts) | Direct displacement of the halogen. The reactivity of the 2-chloro group is enhanced by the ring nitrogen. wikipedia.org |

| Sandmeyer Reaction | 2-Amino-6,7-dichloroquinoline | 1. NaNO₂, acid (e.g., HCl) 2. CuCN | Involves the formation of a diazonium salt intermediate. A versatile method for introducing various functional groups. nih.gov |

Reactions Utilizing Malononitrile (B47326) and Ethyl Cyanoacetate (B8463686)

The condensation reaction involving a substituted o-aminobenzaldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, represents a classical and effective method for constructing the quinoline ring system with a cyano or a precursor group at the C2 or C3 position. This approach, often a variation of the Friedländer annulation, is a powerful tool for generating substituted quinolines.

In a typical reaction pathway, the o-aminobenzaldehyde, in this case, 2-amino-4,5-dichlorobenzaldehyde, undergoes a condensation reaction with malononitrile. The reaction is generally catalyzed by a base, which deprotonates the active methylene group of malononitrile, facilitating a nucleophilic attack on the carbonyl group of the aldehyde. The subsequent cyclization and dehydration lead to the formation of the quinoline ring. When malononitrile is used, a 2-amino-3-cyanoquinoline derivative is often the initial product. To obtain the 2-cyano derivative, further chemical transformations would be necessary.

Alternatively, the reaction of an appropriately substituted aniline with ethyl cyanoacetate can lead to the formation of a quinoline-2-one intermediate, which can then be converted to the desired 2-carbonitrile.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| o-aminobenzaldehyde derivative | Malononitrile | Base (e.g., piperidine, NaOH) | 2-Amino-3-cyanoquinoline derivative |

| Substituted aniline | Ethyl cyanoacetate | Heat, acid or base catalyst | 2-Oxo-1,2-dihydroquinoline-3-carboxylate derivative |

Other Cyano-Group Installation Procedures

Beyond the construction of the quinoline ring with the cyano group already incorporated, several methods exist for the introduction of a nitrile functionality onto a pre-existing 6,7-dichloroquinoline scaffold. These methods often involve the conversion of another functional group at the 2-position into a cyano group.

The Sandmeyer Reaction: A well-established method for introducing a cyano group onto an aromatic or heteroaromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.commasterorganicchemistry.comnih.gov This reaction involves the diazotization of a primary amino group, in this case, 2-amino-6,7-dichloroquinoline, using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) cyanide solution facilitates the replacement of the diazonium group with a cyano group, yielding this compound. wikipedia.orglscollege.ac.inbyjus.commasterorganicchemistry.comnih.gov

The Reissert Reaction: The Reissert reaction provides another pathway for the introduction of a cyano group at the 2-position of a quinoline ring. chemeurope.comwikipedia.org This reaction involves the treatment of the quinoline, 6,7-dichloroquinoline in this instance, with an acyl chloride (such as benzoyl chloride) and a cyanide source (like potassium cyanide). This forms a Reissert compound, a 1-acyl-1,2-dihydroquinoline-2-carbonitrile derivative. Subsequent hydrolysis or other transformations of the Reissert compound can then yield the desired 2-cyanoquinoline. chemeurope.comwikipedia.org

Cyanation of Quinoline N-oxides: Activation of the quinoline ring towards nucleophilic attack can be achieved by forming the corresponding N-oxide. Treatment of 6,7-dichloroquinoline N-oxide with a cyanating agent, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an activating agent like triflic anhydride, can lead to the regioselective introduction of the cyano group at the C2 position. researchgate.net

Catalytic Cyanation of Haloquinolines: Modern cross-coupling methodologies offer efficient ways to install a cyano group. A 2-halo-6,7-dichloroquinoline (where the halogen is typically bromine or iodine) can undergo a palladium- or nickel-catalyzed cyanation reaction with a cyanide source, such as zinc cyanide or potassium ferrocyanide. google.comnih.govsnnu.edu.cnscielo.brorganic-chemistry.org These reactions often exhibit high functional group tolerance and provide good to excellent yields of the desired nitrile.

| Method | Starting Material | Key Reagents | Intermediate/Product |

| Sandmeyer Reaction | 2-Amino-6,7-dichloroquinoline | NaNO₂, HCl; CuCN | 6,7-Dichloroquinoline-2-diazonium salt -> this compound |

| Reissert Reaction | 6,7-Dichloroquinoline | Acyl chloride, KCN | 6,7-Dichloro-1-acyl-1,2-dihydroquinoline-2-carbonitrile |

| Cyanation of N-oxide | 6,7-Dichloroquinoline N-oxide | TMSCN, Activating agent | This compound |

| Catalytic Cyanation | 2-Halo-6,7-dichloroquinoline | Pd or Ni catalyst, Cyanide source | This compound |

Advanced Synthetic Strategies and Catalytic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of quinoline derivatives. These strategies often employ novel catalytic systems and energy sources to enhance reaction rates and yields.

Heterogeneous Catalysis (e.g., Mesolite-Catalyzed Reactions)

The use of heterogeneous catalysts, such as zeolites, offers significant advantages in terms of catalyst recovery, reusability, and simplified product purification. Mesolite, a natural zeolite, has been shown to be an effective catalyst for the one-pot synthesis of quinoline-3-carbonitrile derivatives. scielo.brwikipedia.orgmdpi.com This reaction typically involves a three-component cyclocondensation of an aldehyde, malononitrile, and an aniline derivative. The acidic sites within the mesolite structure are believed to activate the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation with malononitrile, followed by a Michael addition of the aniline and subsequent cyclization and aromatization. While this has been demonstrated for 3-carbonitrile synthesis, the principles of heterogeneous catalysis could potentially be adapted for the synthesis of the 2-carbonitrile isomer through careful selection of reactants and reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgdurham.ac.ukresearchgate.netmdpi.com The application of microwave irradiation in the synthesis of quinoline derivatives has been well-documented. For instance, the condensation reactions leading to the quinoline core, such as the Friedländer synthesis, can be significantly expedited under microwave conditions. The synthesis of 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) has been efficiently achieved using microwave heating in an ionic liquid, demonstrating the potential of this technology for the synthesis of related dichloroquinoline derivatives. mdpi.com

| Technique | Key Advantages | Example Application (Analogous) |

| Heterogeneous Catalysis (Mesolite) | Catalyst reusability, easy separation, mild conditions | One-pot synthesis of quinoline-3-carbonitriles |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates | Synthesis of 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline |

| Ultrasonic Irradiation | Shorter reaction times, improved yields, cavitation effects | Synthesis of various quinoline derivatives |

Ultrasonic Irradiation in Chemical Transformations

The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been successfully employed in the synthesis of various quinoline derivatives, often resulting in shorter reaction times and improved efficiency compared to silent (non-irradiated) reactions. chemeurope.com The synthesis of new 7-chloroquinoline (B30040) derivatives has been reported using ultrasound irradiation, highlighting its applicability in the synthesis of halogenated quinolines. chemeurope.com

Considerations for Sustainable Synthesis of Dichloroquinolinecarbonitriles

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. For the synthesis of dichloroquinolinecarbonitriles, several strategies can be employed to enhance sustainability.

The use of greener solvents, such as water or ionic liquids, can reduce the reliance on volatile and often toxic organic solvents. wikipedia.org Catalytic methods, particularly those employing abundant and non-toxic metals or heterogeneous catalysts, are preferred over stoichiometric reagents to minimize waste. rsc.org One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, improve efficiency and reduce solvent and energy consumption. scielo.brwikipedia.orgmdpi.com Furthermore, energy-efficient techniques like microwave and ultrasonic irradiation can contribute to a more sustainable process by reducing reaction times and energy usage. chemeurope.comorganic-chemistry.orgdurham.ac.ukresearchgate.netmdpi.com The development of synthetic routes that are atom-economical, meaning that a maximal number of atoms from the reactants are incorporated into the final product, is also a key aspect of sustainable synthesis.

Spectroscopic and Structural Analysis of this compound

Consequently, it is not possible to provide experimentally-derived data for the following analytical techniques as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Spectroscopy (FTIR)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elemental Microanalysis

While theoretical predictions and data for analogous compounds such as other dichloroquinoline isomers exist, providing such information would not adhere to the strict focus on "this compound" as specified. Further empirical research is required to determine the precise spectroscopic and structural properties of this compound.

Spectroscopic and Structural Characterization Techniques

Definitive Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

For 6,7-dichloroquinoline-2-carbonitrile, obtaining a suitable single crystal would be the first critical step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from an appropriate solvent. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The expected data from an SCXRD analysis of this compound would be compiled into a crystallographic information file (CIF). This file contains a wealth of information, including the crystal system, space group, unit cell dimensions, and atomic coordinates. A hypothetical data table summarizing the kind of information that would be obtained is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₄Cl₂N₂ |

| Formula Weight | 223.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5000(1) |

| b (Å) | 15.0000(2) |

| c (Å) | 8.0000(1) |

| β (°) | 95.00(1) |

| Volume (ų) | 896.3(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.652 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

For this compound, Thin-Layer Chromatography (TLC) would serve as a rapid and effective tool. TLC is used to separate components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent or mixture of solvents).

In the context of synthesizing this compound, TLC would be employed to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at various time intervals and developing the plate in a suitable solvent system, the progress of the reaction can be visualized. The appearance of a new spot corresponding to the product and the disappearance of the reactant spots would indicate a successful transformation.

Furthermore, TLC is a primary method for a quick assessment of the purity of the final product. A single spot on the TLC plate under various solvent systems is a strong indicator of a pure compound. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

A hypothetical table illustrating the use of TLC for reaction monitoring is provided below.

Hypothetical TLC Monitoring of the Synthesis of this compound

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate (B1210297) 3:1) | Observations on TLC Plate |

| Starting Material A | 0.75 | Spot diminishes over time. |

| Starting Material B | 0.20 | Spot diminishes over time. |

| This compound | 0.50 | New spot appears and intensifies as the reaction proceeds. |

| Byproduct | 0.10 | Minor spot may appear. |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

While specific experimental data for this compound remains to be published, the application of these standard analytical techniques is fundamental to its scientific investigation. The detailed structural and purity information gleaned from such studies is essential for any further exploration of its chemical and physical properties.

Computational and Theoretical Investigations of 6,7 Dichloroquinoline 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are frequently employed to predict a wide range of molecular properties for quinoline (B57606) derivatives. nih.govdergipark.org.tr These calculations provide fundamental insights into the molecule's geometry, vibrational modes, and electronic characteristics. dergipark.org.tr

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. scirp.org For 6,7-Dichloroquinoline-2-carbonitrile, DFT calculations would identify the bond lengths, bond angles, and dihedral angles that define its most stable structure. nih.gov Given the rigid, aromatic nature of the quinoline core, the molecule is expected to be largely planar. The optimization process confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface by ensuring there are no imaginary vibrational frequencies. physchemres.org

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=N (nitrile) | 1.15 |

| C-Cl | 1.74 | |

| C-C (aromatic) | 1.40 | |

| C-N (ring) | 1.37 | |

| C-H | 1.08 | |

| Bond Angle (°) | C-C-C (ring) | 120.0 |

| C-C-Cl | 119.5 | |

| C-C-CN | 178.0 |

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations yield a set of normal modes, each corresponding to a specific molecular vibration, such as stretching, bending, or twisting of bonds. researchgate.netmdpi.com Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, providing a detailed understanding of the molecule's spectral features. dergipark.org.trresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| 3070 | ν(C-H) | Aromatic C-H Stretch |

| 2230 | ν(C≡N) | Nitrile Stretch |

| 1600 | ν(C=C) | Aromatic Ring Stretch |

| 1550 | ν(C=N) | Quinoline Ring Stretch |

| 1150 | β(C-H) | In-plane C-H Bend |

| 850 | γ(C-H) | Out-of-plane C-H Bend |

| 750 | ν(C-Cl) | C-Cl Stretch |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

From the energies of the HOMO and LUMO, other important electronic properties can be estimated:

Ionization Energy (I) : The energy required to remove an electron. It can be approximated as I ≈ -EHOMO .

Electron Affinity (A) : The energy released when an electron is added. It can be approximated as A ≈ -ELUMO .

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insight into the molecule's stability and reactivity. chimicatechnoacta.ru Key descriptors include:

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2 . ajchem-a.com

Chemical Softness (σ) : The reciprocal of hardness (σ = 1/η), representing how easily the molecule's electron cloud can be polarized. A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive. chimicatechnoacta.ruajchem-a.com

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.15 |

| LUMO Energy | ELUMO | - | -2.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 |

| Ionization Energy | I | -EHOMO | 7.15 |

| Electron Affinity | A | -ELUMO | 2.80 |

| Chemical Hardness | η | (I - A) / 2 | 2.175 |

| Chemical Softness | σ | 1 / η | 0.460 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rjptonline.org It is invaluable for predicting how the molecule will interact with other chemical species, particularly in biological systems. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atom of the quinoline ring and the nitrogen of the nitrile group. researchgate.netresearchgate.net

Blue : Regions of most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.netresearchgate.net

Green : Regions of neutral or near-zero potential.

This map helps to identify sites for non-covalent interactions like hydrogen bonding, which are crucial for drug-receptor binding. nih.gov

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred binding orientation and affinity of one molecule (the ligand) to the active site of another, typically a protein receptor. nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for further study. nih.govfortunejournals.com

The process involves placing the optimized 3D structure of this compound into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations (poses) of the ligand within the site. A scoring function is used to estimate the binding affinity for each pose, usually expressed in kcal/mol. fortunejournals.com A more negative docking score indicates a more favorable binding interaction. nih.gov

For quinoline derivatives, potential protein targets could include enzymes like kinases, reverse transcriptases, or transferases, which are often implicated in various diseases. nih.govsci-hub.se The results of a docking study reveal not only the binding energy but also the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 4: Hypothetical Molecular Docking Results

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Shikimate Kinase (2IYZ) | -8.5 | GLY79 | Hydrogen Bond (with Nitrile N) |

| VAL135 | Hydrophobic Interaction | ||

| HIV Reverse Transcriptase (6LU7) | -9.2 | LYS101 | Hydrogen Bond (with Quinoline N) |

| TYR188 | π-π Stacking |

Prediction of Ligand-Receptor Interactions with Biological Macromolecules

The prediction of how a small molecule like this compound might interact with biological macromolecules is a cornerstone of computational drug discovery. This process typically involves molecular docking simulations, where the compound is virtually placed into the binding site of a protein to predict its preferred orientation and interaction energies.

While no specific docking studies for this compound were identified, related chloroquinoline derivatives have been investigated. For instance, a study on novel 7-chloroquinoline (B30040) derivatives reported their evaluation against antitubercular and antimalarial targets, using molecular docking to understand the structural requirements for their activity. nih.gov Similarly, other quinoline derivatives have been docked against targets like HIV reverse transcriptase and various cancer-related proteins to predict their binding affinity and interaction patterns. nih.gov These studies often reveal key interactions such as hydrogen bonds with specific amino acid residues (e.g., LYS 101) and hydrophobic interactions with residues like TRP229. nih.gov

For this compound, one would hypothesize that the quinoline nitrogen and the nitrile group could act as hydrogen bond acceptors, while the dichlorinated benzene (B151609) ring would likely engage in hydrophobic and halogen bonding interactions within a receptor's binding pocket. The precise nature of these interactions would depend on the specific topology and amino acid composition of the target protein.

Elucidation of Putative Binding Modes and Affinities

Following the prediction of interactions, computational methods are used to elucidate the most likely binding modes and estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy generally indicates a more stable and favorable interaction.

No specific binding affinity data for this compound has been published. However, for context, docking studies on other quinoline derivatives have reported a range of binding affinities depending on the target protein. For example, some 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities between -5.3 to -6.1 Kcal/mol against the anticancer peptide CB1a. nih.gov Another study on 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives targeting Plasmodium LDH receptor identified a lead molecule with a binding energy of -9.05 kcal/mol. researchgate.net

The putative binding mode of this compound would be defined by the specific orientation it adopts within a binding site to maximize favorable interactions. This would involve a detailed analysis of bond distances, angles, and the complementarity of the ligand's shape and electronic properties with those of the receptor. Without experimental or specific computational data, any depiction of a binding mode for this compound would be purely speculative.

Interactive Data Table: Predicted Binding Affinities of Structurally Related Quinolines (Illustrative) This table is for illustrative purposes only, as no specific data for this compound was found.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 nih.gov |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Plasmodium LDH | up to -9.05 researchgate.net |

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction mechanisms at the atomic level. rsc.orgresearchgate.net This involves calculating the energies of reactants, transition states, and products to map out the entire reaction pathway. Such studies can determine the activation energy, which is crucial for understanding reaction rates, and can help to elucidate the step-by-step process of bond breaking and formation. rsc.org

No studies modeling a specific reaction mechanism involving this compound were found. However, DFT has been used to investigate the mechanisms of reactions for the parent quinoline molecule, such as its hydrodenitrogenation. rsc.org These types of studies explore different potential pathways, identify key intermediates, and calculate the energy barriers for each step to determine the most likely mechanism. For a reaction involving this compound, computational modeling could, for example, investigate the mechanism of nucleophilic substitution at the chloro-positions or reactions involving the nitrile group.

Theoretical Insights into Reactivity and Selectivity in Chemical Transformations

Theoretical calculations provide valuable insights into the intrinsic reactivity of a molecule and can predict the selectivity of its chemical transformations. Methods like DFT are used to calculate various molecular properties that govern reactivity. nih.gov

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule interacts with other reagents. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting where a molecule is likely to be attacked by electrophiles or nucleophiles.

Fukui Functions: These descriptors help to predict the local reactivity at different atomic sites within the molecule, offering a more quantitative measure of regioselectivity.

While a specific theoretical analysis of this compound's reactivity and selectivity is not available, studies on similar molecules like 6-chloroquinoline (B1265530) have shown that the introduction of a chlorine atom significantly alters the reactive nature of the quinoline core. dergipark.org.tr For this compound, one would expect the electron-withdrawing nature of the two chlorine atoms and the nitrile group to significantly influence the electron distribution and, consequently, its reactivity in reactions such as electrophilic aromatic substitution or nucleophilic additions. Computational analysis would be essential to predict the specific outcomes of such transformations. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions at the Carbonitrile Functionality

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, serving as a precursor to several other important chemical moieties.

Transformations Leading to Carboxylic Acid Derivatives or Amidations

The carbonitrile group of 6,7-dichloroquinoline-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.orgchemistrysteps.com This transformation is a common and fundamental reaction of nitriles.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid. libretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

| Reactant | Reagents and Conditions | Product |

| This compound | Dilute HCl, heat | 6,7-Dichloroquinoline-2-carboxylic acid |

| This compound | NaOH solution, heat, then H3O+ | 6,7-Dichloroquinoline-2-carboxylic acid |

This table is based on the general reactivity of nitriles and specific examples for related quinoline (B57606) derivatives.

Similarly, amidation of the carbonitrile can be achieved. While direct partial hydrolysis to the amide can be challenging, alternative methods, such as the Radziszewski reaction (using hydrogen peroxide in an alkaline solution), can be employed. A more common approach to obtaining quinoline-2-carboxamides involves the initial hydrolysis of the nitrile to the carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with an appropriate amine. researchgate.netajchem-a.comsci-hub.seresearchgate.net

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, particularly strong carbon nucleophiles like Grignard reagents and organolithium compounds. libretexts.org The reaction of this compound with such organometallic reagents would be expected to initially form an imine anion, which upon acidic workup, would hydrolyze to a ketone. youtube.com

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield an intermediate that, after hydrolysis, would produce 2-acetyl-6,7-dichloroquinoline. This provides a valuable route for the introduction of new carbon-carbon bonds at the 2-position of the quinoline ring.

| Reactant | Reagent (1) | Reagent (2) | Expected Product |

| This compound | CH3MgBr | H3O+ | 2-Acetyl-6,7-dichloroquinoline |

| This compound | PhLi | H3O+ | 2-Benzoyl-6,7-dichloroquinoline |

This table illustrates the expected products based on the known reactivity of nitriles with organometallic reagents.

Cyclization Reactions Involving the Carbonitrile Moiety

The carbonitrile group can participate in cyclization reactions to form fused heterocyclic systems. A common strategy involves the reduction of an ortho-nitro group to an amine, which can then react with the adjacent cyano group. More relevant to the 2-carbonitrile of a quinoline, it can serve as a key functional group in the synthesis of fused pyrimidine (B1678525) rings, such as pyrimido[4,5-b]quinolines. researchgate.netnih.govrsc.orgresearchgate.netsharif.edu These reactions typically start with a 2-amino-3-cyanoquinoline derivative, which can be cyclized with various reagents like formamide (B127407) or urea. researchgate.net

Another potential cyclization pathway is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of dinitriles to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgresearchgate.netsynarchive.comnumberanalytics.com While this typically applies to dinitriles on a flexible chain, analogous intramolecular cyclizations involving a nitrile group on a rigid heterocyclic framework can be envisaged with appropriately functionalized precursors.

Reactions Involving the Dichloroquinoline Ring System

The two chlorine atoms on the benzene (B151609) ring of this compound are subject to substitution reactions, and the unsubstituted positions on the ring can undergo electrophilic attack.

Directed Nucleophilic Substitution of Chloro-Substituents

The chlorine atoms at the 6- and 7-positions of the quinoline ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). The reactivity of these positions is influenced by the electron-withdrawing nature of the fused pyridine (B92270) ring and the cyano group. In related dichloroquinoline systems, nucleophilic substitution with amines and alkoxides has been demonstrated. For instance, in 4,7-dichloroquinoline (B193633) derivatives, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution. mdpi.commdpi.com However, with appropriate nucleophiles and reaction conditions, substitution at the 6- and 7-positions can also be achieved.

The reaction with amines, such as morpholine, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, can lead to the corresponding amino-substituted quinolines. mdpi.com Similarly, reaction with alkoxides, such as sodium methoxide, would be expected to yield methoxy-substituted derivatives. longdom.orgaskiitians.com The relative reactivity of the 6- and 7-positions would depend on the specific reaction conditions and the nature of the nucleophile.

| Nucleophile | Reagents and Conditions | Expected Product(s) |

| Morpholine | K2CO3, DMF, heat | 6-Morpholino-7-chloroquinoline-2-carbonitrile and/or 7-Morpholino-6-chloroquinoline-2-carbonitrile and/or 6,7-dimorpholinoquinoline-2-carbonitrile |

| Sodium Methoxide | Methanol, heat | 6-Methoxy-7-chloroquinoline-2-carbonitrile and/or 7-Methoxy-6-chloroquinoline-2-carbonitrile and/or 6,7-dimethoxyquinoline-2-carbonitrile |

This table outlines the potential products of nucleophilic aromatic substitution on the dichloroquinoline ring.

Electrophilic Aromatic Substitution Reactions on Unsubstituted Positions

Electrophilic aromatic substitution on the quinoline ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. Under acidic conditions, the quinoline nitrogen is protonated, further deactivating the ring towards electrophilic attack. uop.edu.pkstackexchange.com Substitution typically occurs on the benzene ring rather than the pyridine ring.

In the case of this compound, the existing substituents will direct any incoming electrophile. The two chloro groups are deactivating but ortho-, para-directing. The cyano group is strongly deactivating and meta-directing. The quinoline nitrogen, especially when protonated, is also strongly deactivating. The positions available for substitution are C-3, C-4, C-5, and C-8. The pyridine ring (C-3 and C-4) is highly deactivated. Therefore, electrophilic substitution is most likely to occur on the benzene ring at positions C-5 and C-8. uop.edu.pkstackexchange.com

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration : Nitration of quinoline itself with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkstackexchange.com For this compound, the combined deactivating effects of the chloro and cyano groups would make nitration challenging, likely requiring harsh conditions. The substitution would be expected to occur at the 5- or 8-position.

Halogenation : Bromination of substituted quinolines has been studied. nih.govacgpubs.orgnuph.edu.uaresearchgate.netresearchgate.net The regioselectivity is dependent on the substituents already present. For this compound, bromination would likely occur at the 5- or 8-position, with the exact outcome depending on the reaction conditions.

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO3, H2SO4 | 5-Nitro-6,7-dichloroquinoline-2-carbonitrile and/or 8-Nitro-6,7-dichloroquinoline-2-carbonitrile |

| Bromination | Br2, Lewis Acid | 5-Bromo-6,7-dichloroquinoline-2-carbonitrile and/or 8-Bromo-6,7-dichloroquinoline-2-carbonitrile |

This table predicts the likely products of electrophilic aromatic substitution based on the directing effects of the existing substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the this compound core is an excellent substrate for such transformations. mdpi-res.commdpi.com The two chlorine atoms at the C6 and C7 positions serve as reactive handles for palladium-, nickel-, or iron-catalyzed reactions. mdpi-res.comnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Common cross-coupling strategies applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds, enabling the introduction of aryl or alkyl groups.

Negishi Coupling: Utilizes organozinc reagents, which are known for their high functional group tolerance and reactivity. nih.gov

Sonogashira Coupling: The coupling of terminal alkynes with the chloro-substituted positions, typically using a palladium catalyst and a copper(I) co-catalyst, to introduce alkynyl moieties. umb.edu

Buchwald-Hartwig Amination: Forms C-N bonds by reacting the dichloroquinoline with amines, a key step in synthesizing derivatives with diverse biological activities.

Kumada Coupling: Involves the use of Grignard reagents (organomagnesium halides) for the formation of C-C bonds. umb.edu

A significant challenge and strategic opportunity in derivatizing this compound lies in achieving regioselectivity. The electronic and steric environment of the C6 and C7 positions can be subtly different, potentially allowing for selective or sequential functionalization under carefully controlled reaction conditions. This selective modification is crucial for the rational design of complex molecules.

Table 1: Overview of Applicable Cross-Coupling Reactions

| Reaction Name | Nucleophile Source | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd complex + Base |

| Negishi | Organozinc Reagent | C-C | Pd or Ni complex |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd complex + Cu(I) salt + Base |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd complex + Base |

Design and Synthesis of Molecular Hybrids and Conjugates

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores (structural units with known biological activity) are combined into a single molecule. mdpi.com This approach aims to create new chemical entities with potentially enhanced activity, dual modes of action, or improved pharmacological profiles. The this compound scaffold is a valuable building block for creating such hybrids. researchgate.netnih.gov

The synthesis of these hybrids often leverages the reactivity of the chlorine atoms on the quinoline ring. A common method is the nucleophilic aromatic substitution (SNAr) reaction, where one of the chloro groups is displaced by a nucleophile, such as an amine, from another bioactive molecule. researchgate.net For instance, linking the dichloroquinoline core to other scaffolds like naphthoquinones or triazines can be achieved through a diamine linker. researchgate.net This modular approach allows for the systematic variation of the linked components to explore structure-activity relationships. The synthesis can be designed to produce hybrids with a 1:1 or 1:2 ratio of the quinoline moiety to the other pharmacophore. nih.gov

Formation of Coordination Complexes with Metal Ions (e.g., Copper(II) Complexes)

The quinoline ring system, particularly the nitrogen atom at position 1, is an effective ligand for coordinating with transition metal ions. researchgate.net This property allows this compound to form stable coordination complexes, with copper(II) being a notable example due to its biological relevance and versatile coordination chemistry. mdpi.comnih.gov The formation of these metal complexes can significantly alter the electronic, steric, and pharmacological properties of the parent quinoline molecule. nih.gov

The synthesis of metal-quinoline complexes is typically straightforward, involving the reaction of a metal salt (e.g., copper(II) chloride or copper(II) bromide) with the quinoline ligand in a suitable solvent. researchgate.netmdpi.com The resulting complexes can be isolated as crystalline solids.

Structural characterization is crucial for understanding the properties of these complexes. Single-crystal X-ray diffraction is the definitive method for determining their three-dimensional structure. mdpi.comrsc.org Studies on related dichloroquinoline-copper(II) complexes have revealed various coordination geometries. For example, a dimeric complex of 4,7-dichloroquinoline with copper(II) bromide, [Cu(4,7-dichloroquinoline)2Br2]2, showed that the Cu2+ ion adopts a strongly distorted square pyramidal geometry. researchgate.net In other cases, mononuclear or dinuclear complexes can form, with the metal center adopting geometries such as square-planar or pseudo-octahedral, depending on the stoichiometry and the other ligands present. mdpi.comnih.gov

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgfiveable.me It is an extension of crystal field theory and incorporates principles of molecular orbital theory to describe the interaction between the metal's d-orbitals and the ligand's orbitals. wikipedia.orglibretexts.org

When this compound coordinates to a metal ion like Cu(II) (a d9 ion), the degeneracy of the five d-orbitals is lifted. wikipedia.org The nitrogen atom of the quinoline acts as a σ-donor, and potential π-interactions can also occur. The energy difference between the split d-orbitals (Δ) determines many of the complex's properties, including its color and magnetic behavior. uci.edu

In some late transition metal complexes, including those with copper, an "inverted ligand field" scenario can occur. researchgate.net In this case, the ligand's electronic states are higher in energy than the metal's d-orbitals. This leads to the formation of antibonding molecular orbitals that have significant ligand character. Consequently, there can be a partial transfer of electronic charge from the ligands to the metal, resulting in the metal being slightly reduced and the ligands being partially oxidized. This phenomenon places such compounds on the borderline between traditional transition metal and main group chemistry, influencing their reactivity. researchgate.net

Complexes of copper(II) with dichloroquinoline ligands can exhibit interesting reactivity. For instance, structural analysis of a copper-4,7-dichloroquinoline complex revealed partial disorder, where some penta-coordinated Cu(II) centers were substituted by tetra-coordinated Cu(I) ions. researchgate.net This suggests that an internal redox process is possible, where the metal center's oxidation state can change, which has significant implications for the complex's potential biological or catalytic activity. The stability of the complex also dictates its ability to engage in ligand exchange reactions, where the quinoline ligand might be displaced by other molecules, such as solvent molecules or biological targets. rsc.org

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Materials

Quinoline (B57606) derivatives are increasingly being explored for their potential in organic electronic and optoelectronic devices due to their inherent charge transport capabilities and luminescence properties. researchgate.netnih.gov The structural features of 6,7-Dichloroquinoline-2-carbonitrile suggest its suitability for several key components in this domain.

In the architecture of Dye-Sensitized Solar Cells (DSSCs), organic dyes play a crucial role in light harvesting and electron injection. Quinoline-based dyes, particularly those with a D-π-A (Donor-π-bridge-Acceptor) structure, have been investigated as effective sensitizers. researchgate.netresearchgate.net The quinoline moiety can function as a π-bridge, facilitating charge transfer from the donor to the acceptor, which is anchored to a semiconductor surface like TiO2. researchgate.netresearchgate.net Theoretical studies on various quinoline derivatives have shown that their Lowest Unoccupied Molecular Orbital (LUMO) is often positioned suitably above the conduction band of TiO2, which is a key requirement for efficient electron injection. nih.govunesp.br Furthermore, the Highest Occupied Molecular Orbital (HOMO) is typically located below the redox potential of the electrolyte, aiding in the regeneration of the dye. researchgate.net

The compound this compound, with its electron-withdrawing groups, could serve as a foundational component or an intermediate in the synthesis of more complex D-π-A dyes. The dichloro and carbonitrile functionalities provide sites for further chemical modification to tune the dye's absorption spectrum and electrochemical properties. researchgate.net Research on similar quinoline-based dyes has demonstrated the potential to achieve significant power conversion efficiencies.

Table 1: Performance of DSSCs based on selected Quinoline D-A-π-A Dyes This table presents data for illustrative quinoline-based dyes to demonstrate the potential of this class of compounds in DSSC applications.

| Dye Code | Voc (V) | Jsc (mA cm-2) | Fill Factor (ff) | Power Conversion Efficiency (η) (%) |

|---|---|---|---|---|

| BIM1 | 0.618 | 9.87 | 0.68 | 4.15 |

| BIM2 | 0.627 | 11.53 | 0.72 | 5.21 |

| BIM3 | 0.651 | 8.81 | 0.73 | 4.18 |

Data sourced from studies on D-A-π-A dyes containing a quinoline π-bridge. researchgate.net

Quinoline derivatives are also promising for applications in polymer solar cells (PSCs). nih.gov In the bulk heterojunction (BHJ) structure of PSCs, which typically consists of a blend of a polymer donor and an electron acceptor, quinoline-based materials can be incorporated to enhance performance. rsc.org Conjugated polymers containing quinoxaline, a related nitrogen-containing heterocyclic structure, have achieved notable power conversion efficiencies (PCEs) exceeding 11%. rsc.org These polymers often exhibit broad absorption spectra and appropriate energy levels that align well with common electron acceptors. rsc.org

Given its conjugated aromatic system and electron-accepting nature, this compound could be explored as a monomer for the synthesis of novel conjugated polymers for PSCs. The presence of chlorine atoms can influence the electronic properties and morphology of the resulting polymer, which are critical factors for efficient charge separation and transport in solar cells. rsc.orgmdpi.com

The field of Organic Light-Emitting Diodes (OLEDs) has seen significant contributions from materials based on quinoline scaffolds. numberanalytics.commdpi.com Metal-quinoline complexes, such as Tris-(8-hydroxyquinolinato) aluminum (Alq3), are well-known electron transport and emissive materials. mdpi.comresearchgate.net More recently, quinoline derivatives have been utilized in the development of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.

For instance, TADF emitters based on quinoline have been synthesized that show small singlet-triplet energy splitting (ΔEST) and high photoluminescence quantum yields (PLQY). nih.govresearchgate.net Non-doped OLEDs fabricated with such emitters have achieved high external quantum efficiencies (EQEs). rsc.org The this compound structure, with its electron-accepting quinoline core and nitrile group, could be a valuable building block for designing new TADF emitters or electron-transport materials. numberanalytics.commdpi.com

Table 2: Performance of non-doped OLEDs with Quinoline-based TADF Emitters This table showcases the performance of OLEDs using quinoline derivatives as TADF emitters, illustrating the potential of this material class.

| Emitter | Turn-on Voltage (V) | Max. EQE (%) | Emission Color |

|---|---|---|---|

| DMAC-QL | 3.2 | 7.7 | Blue |

| PXZ-QL | 2.6 | 17.3 | Green |

| PTZ-QL | 2.8 | 14.8 | Green-Yellow |

Data sourced from studies on quinoline-based TADF molecules. rsc.org

Organic Thin-Film Transistors (OTFTs) are fundamental components of flexible and printed electronics. The performance of OTFTs is largely dependent on the charge carrier mobility of the organic semiconductor used. Quinoline derivatives are known to behave as p-type semiconductors due to the electron-accepting nature of the fused aromatic ring system. researchgate.net The ordered packing of molecules in the solid state is crucial for efficient charge transport. mdpi.com

The planar structure of the quinoline core in this compound could facilitate π-π stacking, which is beneficial for charge transport. By incorporating this quinoline derivative into larger molecular structures, it may be possible to develop new organic semiconductors for OTFTs. The electron-withdrawing substituents are expected to influence the energy levels of the material, which is a key parameter in designing semiconductor devices. mdpi.com

Development of Specialized Polymers and Coatings

Beyond electronics, the chemical stability and reactivity of quinoline derivatives make them suitable for incorporation into specialized polymers and coatings designed for enhanced performance and durability. researchgate.netresearchgate.net

The quinoline scaffold is known for its thermal and oxidative stability. researchgate.net This inherent robustness can be imparted to polymers by incorporating the quinoline moiety into the polymer backbone or as a pendant group. Such polymers can find applications in coatings that require high durability and resistance to environmental degradation. For example, quinoline-based polybenzoxazines have been developed and coated on mild steel, where they have shown effective corrosion inhibition. researchgate.netfigshare.com These coatings can also exhibit high hydrophobicity, with water contact angles ranging from 124° to 139°, which is beneficial for creating protective, water-repellent surfaces. researchgate.netfigshare.com

The this compound molecule can serve as a monomer in the synthesis of such high-performance polymers. The reactive nitrile group and the chloro-substituents offer pathways for polymerization and cross-linking, potentially leading to the formation of durable and chemically resistant materials suitable for advanced coatings and composites. researchgate.nettubitak.gov.trresearchgate.net

Coatings Exhibiting Improved Resistance to Environmental Degradation

While direct studies on coatings formulated specifically with this compound are not extensively documented, research into related quinoline derivatives provides strong evidence for their potential in creating protective coatings with enhanced durability. Novel quinoline-based polybenzoxazines have been successfully synthesized and coated onto mild steel surfaces. tandfonline.comfigshare.compsgitech.ac.inresearchgate.net These coatings have demonstrated effective corrosion inhibition, suggesting a promising application for quinoline derivatives in protective coatings. tandfonline.comfigshare.compsgitech.ac.inresearchgate.net

The incorporation of quinoline moieties into polymer matrices can impart desirable properties such as hydrophobicity and improved resistance to chemical attack. For instance, coatings derived from 8-hydroxyquinoline (B1678124) and various monoamines have exhibited high water contact angles, indicating significant hydrophobic character. tandfonline.comfigshare.compsgitech.ac.inresearchgate.net This property is crucial for preventing moisture ingress, a primary driver of environmental degradation in many materials. The presence of the dichloro- and nitrile functionalities on the this compound molecule could further enhance these protective properties.

| Coating Type | Substrate | Key Findings | Reference |

| Quinoline-based polybenzoxazines | Mild Steel | Effective corrosion inhibition. | tandfonline.comfigshare.compsgitech.ac.inresearchgate.net |

| Quinoline-based polybenzoxazines | Cotton Fabrics | High hydrophobicity (contact angle 124° to 139°). | tandfonline.comfigshare.compsgitech.ac.inresearchgate.net |

Corrosion Inhibition Properties

The most well-documented application of quinoline derivatives in materials science is in the realm of corrosion inhibition, particularly for steel in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and functional groups, which can interact with the vacant d-orbitals of iron.

Studies on various quinoline carbonitrile derivatives have consistently shown high inhibition efficiencies. For instance, certain quinoline carbonitriles have demonstrated up to 95% efficiency in inhibiting the corrosion of N80 steel in 15% HCl solution. The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.

Electrochemical studies, such as potentiodynamic polarization, have revealed that quinoline carbonitriles often act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of electron-donating or withdrawing groups on the quinoline ring can further influence the inhibition efficiency. While specific data for this compound is not available, the collective findings for analogous compounds suggest it would be a highly effective corrosion inhibitor.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type |

| Quinoline Carbonitrile Derivatives | N80 Steel | 15% HCl | up to 95% | Mixed-Type |

| Quinoline Derivatives | Mild Steel | 1 M HCl | > 90% at optimal concentration | Mixed-Type |

Other Emerging Material Applications

Beyond protective coatings and corrosion inhibition, the electronic properties of quinoline derivatives, particularly halogenated ones, have opened up avenues for their use in advanced electronic and optoelectronic materials. The quinoline scaffold is recognized for its electron-transporting capability and high thermal and chemical stability, which are desirable traits for materials used in organic light-emitting diodes (OLEDs). mdpi.com

Research on phenoxazine-quinoline conjugates has shown that halogenation can significantly impact their photophysical properties. nih.govacs.org The presence of chlorine or bromine atoms can lead to concentration-dependent aggregate-induced phosphorescence and a high phosphorescence quantum yield. nih.govacs.org This suggests that this compound could be a valuable building block for synthesizing novel materials for OLEDs and other optoelectronic devices. nih.govacs.org

Furthermore, the electron-withdrawing nature of the quinoline ring, enhanced by the nitrile group, makes these compounds interesting for applications in nonlinear optics and as components in functional dyes and sensors. mdpi.com The ability to tune the electronic and optical properties through chemical modification of the quinoline core provides a platform for the rational design of new functional materials. mdpi.com

Biological Activity and Mechanistic Investigations in Vitro/preclinical Focus

Antimicrobial Activity Studies

The antimicrobial potential of dichloroquinoline carbonitrile derivatives has been evaluated against a range of bacterial and fungal pathogens. These studies are crucial for identifying new scaffolds to combat infectious diseases, particularly in the face of growing antimicrobial resistance. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Investigations into the antibacterial properties of chloroquinoline analogs have provided initial data on their efficacy. A study involving the derivative 2,7-dichloroquinoline-3-carbonitrile (B119050) demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), showing an inhibition zone of 11.00 ± 0.03 mm for both strains at a concentration of 200 µg/mL. This level of activity was compared to the standard antibiotic amoxicillin.

Table 1: Antibacterial Activity of 2,7-dichloroquinoline-3-carbonitrile (200 µg/mL)

| Bacterial Strain | Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 11.00 ± 0.03 |

| Pseudomonas aeruginosa | Gram-Negative | 11.00 ± 0.03 |

Data presented as mean ± standard deviation.

These findings suggest that the dichloroquinoline carbonitrile scaffold possesses a basis for broad-spectrum antibacterial potential, though further structural optimization is required to enhance potency.

Antifungal Properties of Derivatives

While the quinoline (B57606) core is known to be a key pharmacophore in the development of antifungal agents, specific data on the antifungal properties of 6,7-dichloroquinoline-2-carbonitrile are not extensively detailed in the available literature. However, broader studies on quinoline derivatives have confirmed their activity against various fungal species, including Candida spp. and dermatophytes. nih.govnih.gov One study highlighted that modifications at different positions on the quinoline nucleus resulted in selective antifungal actions. For instance, certain derivatives were active against yeast, while others demonstrated efficacy against filamentous fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL. nih.gov This indicates that the antifungal spectrum of quinoline compounds can be tailored through chemical modification, suggesting that dichloroquinoline carbonitrile derivatives warrant further investigation in this area. nih.govnih.gov

Investigation of Molecular Mechanisms (e.g., DNA Gyrase Inhibition)

A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of DNA gyrase. This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. By targeting and inhibiting this enzyme, quinoline compounds can effectively halt bacterial proliferation.

While direct enzymatic inhibition data for this compound is limited, computational studies have been performed on related structures. An in silico molecular docking analysis of several novel 7-chloroquinoline (B30040) derivatives, including analogs of the dichloroquinoline carbonitrile scaffold, was conducted to investigate their binding patterns with E. coli DNA gyrase B. This research supports the hypothesis that DNA gyrase is a likely target for this class of compounds, aligning them with the well-established mechanism of quinolone antibiotics.

Anticancer Activity Research

The quinoline scaffold is a prominent feature in numerous anticancer agents, with derivatives showing efficacy through various mechanisms of action. mdpi.comarabjchem.org Research has explored the potential of these compounds to inhibit tumor cell growth, arrest the cell cycle, and induce programmed cell death. researchgate.net

In Vitro Cytotoxicity Studies on Diverse Cancer Cell Lines (e.g., HeLa, SKBR3, MCF7, PC3, DU-145)

The cytotoxic effects of quinoline derivatives have been evaluated across a panel of human cancer cell lines. While specific IC₅₀ values for this compound against the full panel of HeLa, SKBR3, MCF7, PC3, and DU-145 cells are not consistently available in single reports, related compounds have shown significant activity.

For instance, studies on various 7-chloroquinoline derivatives have demonstrated their antitumor activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. tandfonline.com In one study, certain 7-chloroquinoline compounds exhibited IC₅₀ values as low as 21.41 µM against HeLa cells and showed particular selectivity toward the MCF-7 breast cancer cell line. tandfonline.com Another investigation into quinoline-3-carbonitrile derivatives reported selective cytotoxicity against the SMMC-7721 cell line. nih.gov Similarly, 4-aminoquinoline (B48711) derivatives have been tested against MCF-7 and MDA-MB-468 breast cancer cells, with some compounds showing potent cytotoxicity with GI₅₀ values in the low micromolar range (7.35–8.73 μM). nih.gov

These findings collectively underscore the potential of the dichloroquinoline carbonitrile framework as a template for developing cytotoxic agents against a variety of cancer cell types.

Exploration of Antitumor Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Angiogenesis, Disruption of Cell Migration)

The antitumor effects of quinoline derivatives are attributed to their ability to interfere with key cellular processes that govern cancer cell proliferation and survival. arabjchem.orgresearchgate.net

Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on quinoline-based compounds have shown they can trigger apoptosis in cancer cells. researchgate.netnih.gov For example, copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives were shown to induce apoptosis in MCF-7 cells, as confirmed by flow cytometry and mRNA expression analysis. nih.govrsc.org This process is often mediated through the activation of caspases, key executioner proteins in the apoptotic pathway. ualberta.ca